molecular formula C12H13Cl2N3OS B1344414 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 862655-04-7

5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344414
CAS No.: 862655-04-7
M. Wt: 318.2 g/mol
InChI Key: JJNBPDHHRSAYDG-UHFFFAOYSA-N
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Description

5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenoxyethyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dichlorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(2,5-dichlorophenoxy)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group at the 4-position of the triazole ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

3-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-6-8(13)4-5-9(10)14/h4-7H,3H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNBPDHHRSAYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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